molecular formula C16H14BrN7O B2955896 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide CAS No. 2034360-27-3

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide

Cat. No. B2955896
CAS RN: 2034360-27-3
M. Wt: 400.24
InChI Key: MRHAGBOTOGYNRL-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H14BrN7O and its molecular weight is 400.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Novel derivatives of pyrimidines, such as pyrazolopyrimidines, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit potential biological activities and are of significant interest for further medicinal chemistry research. For instance, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and demonstrated cytotoxic and 5-lipoxygenase inhibition activities. These findings suggest the chemical scaffold's potential in designing compounds targeting cancer cells and inflammatory processes (Rahmouni et al., 2016).

Supramolecular Chemistry Applications

The compound's structural motif is also explored in supramolecular chemistry for forming hydrogen-bonded supramolecular assemblies. For example, novel pyrimidine derivatives have been investigated as ligands for co-crystallization, demonstrating the formation of 2D and 3D networks through extensive hydrogen bonding interactions. This research highlights the compound's utility in developing new materials with potential applications in molecular recognition, sensing, and catalysis (Fonari et al., 2004).

Antimicrobial and Antitubercular Activities

Compounds with a similar core structure have been synthesized and tested for their antimicrobial and antitubercular activities. These studies are crucial for discovering new therapeutics against resistant strains of bacteria and tuberculosis. For instance, new pyrimidine-azitidinone analogues have shown promising in vitro antimicrobial and antitubercular activities, paving the way for the development of novel antibiotics (Chandrashekaraiah et al., 2014).

Electron Transporting Materials

Furthermore, pyrimidine-containing compounds are researched for their application in electronic materials, such as in organic light-emitting diodes (OLEDs). These compounds have shown favorable electronic affinities and high triplet energy levels, making them suitable for use as electron transporting materials in OLEDs. The synthesis of star-shaped compounds with pyrimidine units has led to materials exhibiting high electron mobility and good performance in blue phosphorescent OLEDs, indicating the potential of such chemical structures in electronic and photonic applications (Yin et al., 2016).

properties

IUPAC Name

N-(2-bromophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN7O/c17-12-3-1-2-4-13(12)22-16(25)11-6-23(7-11)14-5-15(20-9-19-14)24-10-18-8-21-24/h1-5,8-11H,6-7H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHAGBOTOGYNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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